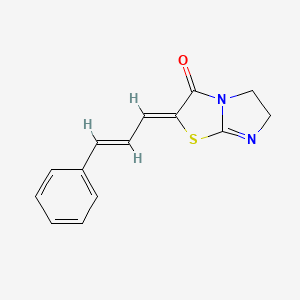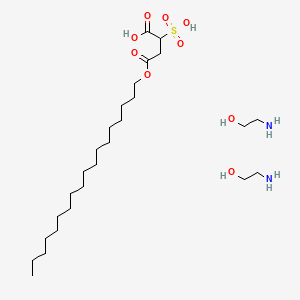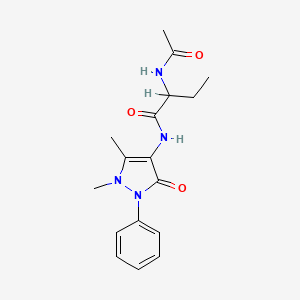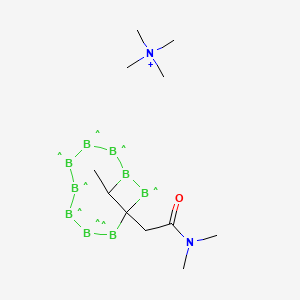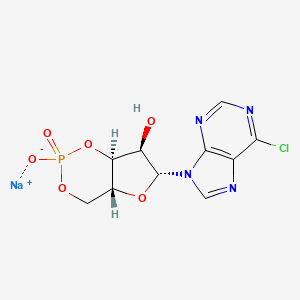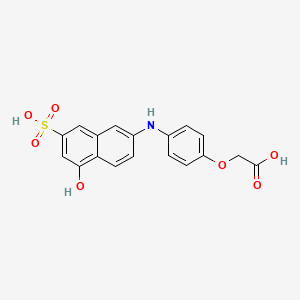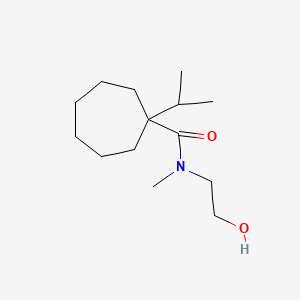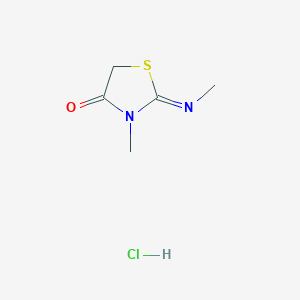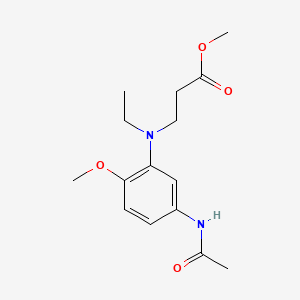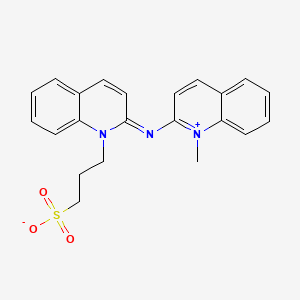
2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium is a complex organic compound that features a quinolinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium typically involves multi-step organic reactions. The process may start with the preparation of the quinolinium core, followed by the introduction of the sulphonatopropyl group and the methyl-quinolylidene moiety. Common reagents used in these reactions include quinoline derivatives, sulfonating agents, and methylating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinolinium oxides.
Reduction: Reduction reactions could lead to the formation of reduced quinolinium derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while substitution reactions could produce a variety of functionalized quinolinium derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in materials science, such as the development of novel polymers or dyes.
Mechanism of Action
The mechanism by which 2-((1-Methyl-2(1H)-quinolylidene)amino)-1-(3-sulphonatopropyl)quinolinium exerts its effects depends on its specific application. For example, in a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinolinium Derivatives: Compounds with a similar quinolinium core but different substituents.
Sulfonated Quinolines: Quinolines with sulfonate groups attached.
Methyl-Quinolylidene Compounds: Compounds featuring the methyl-quinolylidene moiety.
Properties
CAS No. |
94166-39-9 |
|---|---|
Molecular Formula |
C22H21N3O3S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-[2-(1-methylquinolin-1-ium-2-yl)iminoquinolin-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C22H21N3O3S/c1-24-19-9-4-2-7-17(19)11-13-21(24)23-22-14-12-18-8-3-5-10-20(18)25(22)15-6-16-29(26,27)28/h2-5,7-14H,6,15-16H2,1H3 |
InChI Key |
KOPNOYPGGMNVSV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)N=C3C=CC4=CC=CC=C4N3CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


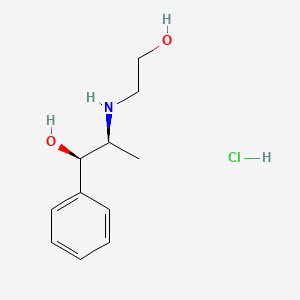
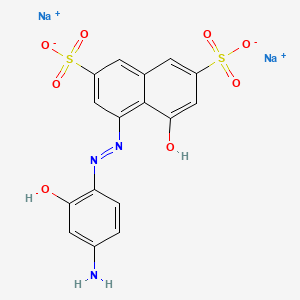
![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)
